molecular formula C18H20Cl2N2O4S B12494654 N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12494654
M. Wt: 431.3 g/mol
InChI Key: DGHZZINZTBVSGI-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of dichlorobenzyl, methoxyethyl, and phenylsulfonyl groups attached to a glycinamide backbone

Properties

Molecular Formula

C18H20Cl2N2O4S

Molecular Weight

431.3 g/mol

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C18H20Cl2N2O4S/c1-26-10-9-21-18(23)13-22(12-14-7-8-16(19)17(20)11-14)27(24,25)15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)

InChI Key

DGHZZINZTBVSGI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the dichlorobenzyl intermediate: This involves the reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile.

    Introduction of the methoxyethyl group: This step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions.

    Attachment of the phenylsulfonyl group: This is achieved by reacting the intermediate with phenylsulfonyl chloride in the presence of a base.

    Formation of the glycinamide backbone: The final step involves the reaction of the intermediate with glycine or a glycine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of N2-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with metabolic pathways: Disrupting the normal function of cells.

    Inducing oxidative stress: Leading to cell damage or death.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)glycinamide: Lacks the phenylsulfonyl group.

    N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the methoxyethyl group.

    N~2~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the dichlorobenzyl group.

Uniqueness

N~2~-(3,4-dichlorobenzyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

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